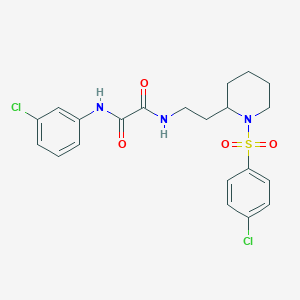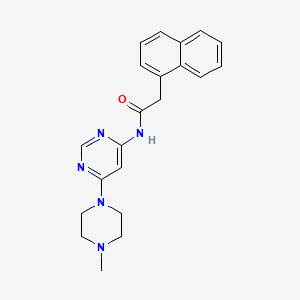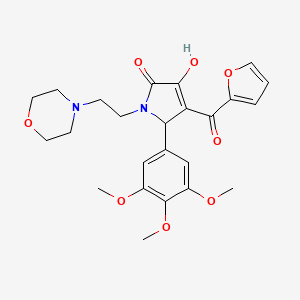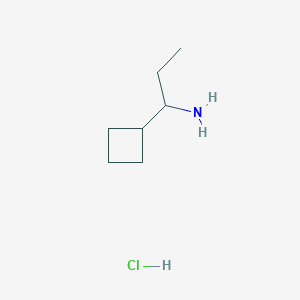![molecular formula C22H14N4S2 B2944951 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene CAS No. 1421261-85-9](/img/structure/B2944951.png)
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is a chemical compound with the linear formula C22H14N4S2 . It is used as an electron-transport and hole/exciton-blocking material with high electron mobility and high triplet energy level for highly efficient phosphorescent OLEDs application .
Molecular Structure Analysis
The molecular structure of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is characterized by X-ray diffraction . It has been used in the formation of various coordination polymers .Physical And Chemical Properties Analysis
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is a solid compound . It has high electron mobility and high triplet energy level .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Metal-Organic Frameworks (MOFs)
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene has been explored for its potential in forming coordination polymers and metal-organic frameworks (MOFs). These materials are of interest due to their versatile structures and properties, which can be tailored for various applications, including gas storage, separation, and catalysis.
- Xiaoju Li et al. (2012) synthesized two novel 2D cadmium(II) MOFs using bis(imidazolyl) and zwitterionic dicarboxylate ligands. These complexes showed interesting thermal stability and fluorescent properties, highlighting the potential of incorporating pyridyl-thiazolyl benzene derivatives into MOFs for luminescent applications (Li et al., 2012).
Luminescent Materials for OLEDs
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene derivatives have been studied for their optical and electronic properties, which are crucial for developing luminescent materials for organic light-emitting diodes (OLEDs).
- Fuyu Sun and R. Jin (2017) designed a series of derivatives to explore their optical, electronic, and charge transport properties. Their findings suggest that these derivatives are promising candidates for luminescent materials in OLEDs, showing potential for both electron and hole transport materials, depending on the substituents used (Sun & Jin, 2017).
Photophysical Properties
The photophysical properties of compounds incorporating 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene are of significant interest for developing new luminescent materials.
- G. Conboy et al. (2017) synthesized a series of copolymers containing benzo[1,2-d:4,5-d′]bis(thiazole) (BBT) units, demonstrating enhanced mobility in p-type organic field-effect transistors and good solar cell performance. This research underscores the role of such compounds in advancing photovoltaic applications (Conboy et al., 2017).
Anion Transport Materials
Compounds based on 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene have been investigated for their anion transport capabilities, which are essential for various biological and environmental applications.
- Chen-Chen Peng et al. (2016) demonstrated that modification of 1,3-bis(benzimidazol-2-yl)benzene with electron-withdrawing substituents significantly increases its anionophoric activity. This finding is crucial for developing new materials for anion transport and separation processes (Peng et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of coordination polymers , suggesting potential interactions with metal ions.
Mode of Action
It’s known that similar compounds can form coordination polymers through interactions with metal ions . These polymers can exhibit unique properties such as photocatalytic activity .
Result of Action
Similar compounds have been shown to exhibit photocatalytic properties, suggesting potential applications in environmental protection .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene. For instance, the formation of coordination polymers can be influenced by factors such as pH . Additionally, the photocatalytic activity of similar compounds can be influenced by the presence of light .
Eigenschaften
IUPAC Name |
4-pyridin-4-yl-2-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4S2/c1-2-17(21-25-19(13-27-21)15-4-8-23-9-5-15)12-18(3-1)22-26-20(14-28-22)16-6-10-24-11-7-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIVNAOKZPUEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=NC=C3)C4=NC(=CS4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2944868.png)

![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2944870.png)
![3-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2944871.png)

![[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2944875.png)
![2-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2944877.png)


![N-[2-[(5-Cyclopropyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2944884.png)
![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)


